1-methanesulfonyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-methylsulfonyl-N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O5S/c1-25(21,22)19-6-2-12(3-7-19)15(20)16-10-13-17-14(18-24-13)11-4-8-23-9-5-11/h11-12H,2-10H2,1H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYJTYNWHBTXNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCC2=NC(=NO2)C3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-methanesulfonyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-4-carboxamide involves multiple steps, including the formation of the oxadiazole ring and the attachment of the methanesulfonyl group. The synthetic route typically starts with the preparation of the oxadiazole intermediate, followed by the introduction of the piperidine ring and the methanesulfonyl group under specific reaction conditions. Industrial production methods may involve optimizing these steps to increase yield and purity.
Chemical Reactions Analysis
1-methanesulfonyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the oxadiazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation, such as temperature, solvent, and reaction time.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of reduced oxadiazole derivatives.
Scientific Research Applications
Pharmaceutical Applications
The primary applications of 1-methanesulfonyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-4-carboxamide include:
Anticancer Activity
Research indicates that compounds containing oxadiazole derivatives exhibit anticancer properties. The oxadiazole ring is known for its ability to interact with biological targets involved in cancer progression. Studies have shown that derivatives of oxadiazole can inhibit tumor growth in various cancer models .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against several bacterial strains. In vitro studies have shown efficacy against both Gram-positive and Gram-negative bacteria, suggesting potential use as an antimicrobial agent in treating infections .
Neurological Disorders
Piperidine derivatives are often explored for their effects on the central nervous system. The compound's structural features may allow it to modulate neurotransmitter systems, potentially leading to applications in treating conditions such as anxiety and depression .
Case Study 1: Anticancer Research
In a study evaluating the anticancer effects of various oxadiazole derivatives, this compound was tested against several cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting that the compound may induce apoptosis in cancer cells through specific signaling pathways .
Case Study 2: Antimicrobial Efficacy
A series of experiments assessed the antimicrobial activity of the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that the compound inhibited bacterial growth effectively at low concentrations, supporting its potential development as an antimicrobial agent .
Research Findings
Recent studies have highlighted the following findings regarding the compound:
Mechanism of Action
The mechanism of action of 1-methanesulfonyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations on the Oxadiazole Ring
The oxadiazole ring’s substituent significantly influences physicochemical and biological properties. Key comparisons include:
Key Observations:
- Oxan-4-yl substituent (target compound) introduces a polar, bulky tetrahydropyran group, enhancing water solubility compared to aromatic substituents like trifluoromethylphenyl .
- Trifluoromethylphenyl () increases lipophilicity and metabolic stability, as seen in its higher melting point (187–188°C) and IR absorption at 1628 cm⁻¹ (C=N stretch) .
Piperidine Substituent Modifications
The methanesulfonyl group on the piperidine nitrogen distinguishes the target compound from analogs. Comparisons include:
- Methanesulfonyl vs. None: The target’s sulfonyl group enhances solubility and may improve binding to charged residues in target proteins, unlike non-sulfonylated analogs (e.g., ’s compound 7) .
Heterocyclic Core Modifications
Biological Activity
1-Methanesulfonyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological profiles, and relevant case studies.
Chemical Structure
The compound can be described by its structural formula:
This structure includes a piperidine ring, an oxadiazole moiety, and a methanesulfonyl group, which are critical for its biological activity.
- Tubulin Inhibition : Research indicates that derivatives of 1,2,4-oxadiazole compounds exhibit tubulin-inhibitory properties. Specifically, studies have shown that these compounds can disrupt microtubule dynamics, leading to mitotic arrest in cancer cells. For instance, a related compound demonstrated an IC50 value of 120 nM against DU-145 prostate cancer cells, indicating significant antiproliferative activity .
- Enzyme Inhibition : The methanesulfonyl group is known for its ability to act as a sulfonamide moiety, which can inhibit various enzymes. This has been observed in studies where piperidine derivatives were evaluated for their acetylcholinesterase (AChE) and urease inhibitory activities .
- Anticancer Properties : The compound's structural elements suggest potential as an anticancer agent through multiple pathways. The oxadiazole ring is associated with anticancer activity due to its ability to interact with cellular targets involved in proliferation and survival .
Biological Activity Profiles
A summary of the biological activities associated with this compound is presented in Table 1.
Case Studies
Several studies have highlighted the biological efficacy of compounds related to this compound:
- Antiproliferative Activity : A study demonstrated that similar piperidine derivatives inhibited the growth of DU-145 prostate cancer cells effectively. The lead compound from this investigation showed an IC50 value of 120 nM and was identified as a promising candidate for further development in cancer therapeutics .
- Enzyme Inhibition Studies : Another investigation focused on the enzyme inhibitory potential of synthesized piperidine derivatives. The results indicated that these compounds could effectively inhibit AChE and urease enzymes, suggesting their utility in treating conditions like Alzheimer's disease and urinary tract infections .
- Oxadiazole Derivatives : Research into oxadiazole derivatives has revealed their potential as human caseinolytic protease P (HsClpP) agonists, which could offer new avenues for anticancer therapies targeting mitochondrial functions .
Q & A
Basic: What synthetic strategies are optimal for preparing 1-methanesulfonyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-4-carboxamide?
Methodological Answer:
The synthesis involves modular steps:
- Step 1: Construct the 1,2,4-oxadiazole ring via cyclization of amidoximes with activated carboxylic acid derivatives (e.g., using carbodiimides) .
- Step 2: Introduce the tetrahydropyran (oxan-4-yl) moiety through nucleophilic substitution or coupling reactions. Evidence from polycationic copolymer synthesis suggests controlled reaction conditions (pH 4.6–6.0, 60–80°C) improve yield .
- Step 3: Methanesulfonyl group incorporation via sulfonylation of the piperidine nitrogen under anhydrous conditions (e.g., using methanesulfonyl chloride and a base like triethylamine) .
- Step 4: Final carboxamide coupling using peptide coupling agents (e.g., HATU or EDCI) .
Key Considerations: Use Design of Experiments (DoE) to optimize reaction parameters (temperature, stoichiometry) and minimize side products, as demonstrated in flow-chemistry syntheses .
Basic: How can researchers validate the purity and structural integrity of this compound?
Methodological Answer:
- HPLC Analysis: Employ a C18 column with a mobile phase of methanol and sodium acetate/1-octanesulfonate buffer (65:35, pH 4.6), as per pharmacopeial standards . Validate system suitability with retention time reproducibility (<2% RSD).
- Spectroscopic Confirmation:
- Elemental Analysis: Ensure %C, %H, %N, and %S deviations <0.4% from theoretical values .
Basic: What in vitro assays are suitable for initial bioactivity screening?
Methodological Answer:
- Enzyme Inhibition Assays: Test against carbonic anhydrase isoforms (e.g., hCA II/IX) using a stopped-flow CO₂ hydration method. IC₅₀ values <100 nM indicate potent inhibition, as seen in structurally related sulfonamide-piperidine carboxamides .
- Antibacterial Screening: Use microbroth dilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare with 5-substituted-1,3,4-oxadiazole derivatives showing MICs of 8–32 µg/mL .
- Cytotoxicity: Perform MTT assays on HEK-293 or HepG2 cells to rule off-target effects (IC₅₀ >10 µM preferred) .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
Methodological Answer:
- Core Modifications:
- Functional Assays:
- Data Analysis: Apply multivariate regression to correlate substituent properties (logP, polar surface area) with activity .
Advanced: What computational approaches are effective for predicting target interactions?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Glide to model interactions with carbonic anhydrase active sites. Prioritize compounds with hydrogen bonds to Zn²⁺-coordinating residues (e.g., His94, His96) .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .
- Pharmacophore Modeling: Generate 3D pharmacophores (e.g., using MOE) to identify critical features (e.g., sulfonamide as an anchor) .
Advanced: How should researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Assay Standardization: Replicate experiments under controlled conditions (e.g., pH, temperature, cell passage number). For enzyme assays, validate cofactor concentrations (e.g., Zn²⁺ for carbonic anhydrase) .
- Analytical Re-evaluation: Re-test disputed compounds using orthogonal methods (e.g., LC-MS vs. HPLC for purity) .
- Meta-Analysis: Apply statistical tools (e.g., Cochran’s Q test) to identify heterogeneity in published datasets. Adjust for batch effects or solvent interference (e.g., DMSO cytotoxicity >0.1% v/v) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
